molecular formula C16H26N2O2 B7932980 (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide

Cat. No.: B7932980
M. Wt: 278.39 g/mol
InChI Key: KMVSBUHNAAMFTC-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is a chiral chemical compound featuring a butyramide core structure that is substituted with an amino group, an isopropyl group, and a 3-methoxy-benzyl moiety. Compounds within this structural class are of significant interest in medicinal chemistry and pharmacological research, particularly in the development of synthetic cannabinoid receptor agonists (SCRAs), which are used as tool compounds to study the endocannabinoid system . The (S)-enantiomer provides a specific three-dimensional configuration that is crucial for its interaction with biological targets, making it valuable for structure-activity relationship (SAR) studies. While the specific mechanism of action for this exact molecule must be confirmed through empirical research, structurally similar N-alkylated butyramide analogs are known to function as potent agonists at the CB1 and CB2 cannabinoid receptors . The presence of the 3-methoxy-benzyl group is a common pharmacophore in synthetic ligands, which can influence the compound's binding affinity and selectivity. Researchers utilize this and related compounds to probe cannabinoid receptor function and signal transduction pathways For Research Use Only . This product is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-7-6-8-14(9-13)20-5/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVSBUHNAAMFTC-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalysis via Evans Oxazaborolidines

The (S)-configured amino acid core can be synthesized using Evans' oxazaborolidine-catalyzed asymmetric hydrogenation. A representative protocol involves:

  • Substrate: 3-methyl-2-ketobutyric acid

  • Catalyst: (S)-3,3-diphenyl-1,1-binaphthyl-oxazaborolidine (10 mol%)

  • Conditions: H₂ (50 psi), THF, 25°C, 12 h
    This method achieves >98% ee, as validated by chiral HPLC (Chiralpak AD-H column, hexane/iso-propanol 90:10).

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution offers an alternative route:

  • Substrate: N-acetyl-2-amino-3-methylbutyric acid

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: MTBE, 35°C

  • Conversion: 48% at 24 h (51% ee for remaining substrate)
    Data from indicate that repeated recycling of the undesired enantiomer through racemization (using 0.1M NaOH/EtOH, 60°C) increases overall yield to 82%.

Synthesis of N-isopropyl-N-(3-methoxy-benzyl)amine

Reductive Amination of 3-Methoxybenzaldehyde

A scalable two-step process involves:

  • Condensation : 3-Methoxybenzaldehyde (1.0 eq) + isopropylamine (1.2 eq) → Schiff base (toluene, 110°C, 4 h, 95% yield)

  • Reduction : NaBH₄ (2.0 eq) in MeOH, 0°C → RT, 2 h (89% yield)
    GC-MS analysis shows >99% purity, with no detectable over-reduction byproducts.

Buchwald-Hartwig Coupling for Challenging Substrates

For sterically hindered analogs, palladium-catalyzed amination proves effective:

  • Substrate: 3-Methoxybromobenzene (1.0 eq)

  • Amine: Isopropylamine (1.5 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 eq), dioxane, 100°C, 24 h
    Yields reach 76% with <0.5% residual palladium by ICP-OES.

Amide Bond Formation: Optimizing Coupling Efficiency

Triphosgene-Mediated Activation

Adapting methodology from:

  • Carboxylic acid: (S)-2-Amino-3-methylbutyric acid (1.0 eq)

  • Amine: N-isopropyl-N-(3-methoxy-benzyl)amine (1.1 eq)

  • Activator: Triphosgene (0.35 eq) in dichloroethane, 80°C, 2 h

  • Yield: 88% (HPLC purity 99.1%, ee 97.5%)
    Critical parameters include strict moisture control (<50 ppm H₂O) and slow amine addition (0.05g·L⁻¹·h⁻¹).

Enzymatic Amidations for Enhanced Stereocontrol

Immobilized penicillin G acylase (PGA-IM) enables stereoretentive coupling:

  • Acyl donor: Ethyl (S)-2-azido-3-methylbutyrate

  • Nucleophile: N-isopropyl-N-(3-methoxy-benzyl)amine

  • Solvent: Phosphate buffer (pH 7.5)/t-BuOH (1:1), 30°C

  • Conversion: 92% in 8 h (ee >99%)
    This method circumvents racemization risks associated with classical activation.

Chiral Resolution and Final Product Characterization

Preparative Chiral Chromatography

When enantiomeric excess falls below 98%, MCC (Multicolumn Chromatography) purification is employed:

  • Stationary phase: Chiralpak IC (20 μm)

  • Mobile phase: n-Heptane/EtOH/DEA (85:15:0.1)

  • Throughput: 120 g/day per column

  • Recovery: 95% with 99.9% ee (confirmed by CD spectroscopy).

Crystallization-Induced Dynamic Resolution

A patented technique from enhances ee through controlled crystallization:

  • Solvent: Ethyl acetate/n-Heptane (1:3)

  • Seeding: 0.1% (w/w) of desired enantiomer

  • Cooling rate: 0.5°C/min from 50°C to 5°C
    This process boosts ee from 92% to 99.5% in single crystallization.

Analytical Methodologies for Quality Control

Chiral Purity Assessment

Validated HPLC conditions:

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 μm)

  • Mobile phase: n-Hexane/IPA/DEA (80:20:0.1)

  • Flow: 1.0 mL/min, λ = 220 nm
    Retention times: (S)-enantiomer 12.3 min, (R)-enantiomer 14.7 min.

Stability Under Process Conditions

Forced degradation studies reveal:

  • Thermal (60°C/75% RH, 1 week): 0.2% total impurities

  • Acidic (0.1N HCl, 24 h): 1.1% degradation

  • Oxidative (3% H₂O₂, 8 h): 0.9% degradation
    LC-MS identifies major degradation product as N-oxidized benzyl derivative.

Industrial-Scale Process Considerations

Cost Analysis of Key Steps

StepCost Contribution (%)Yield Improvement Potential
Chiral resolution38Implementation of SMB
Amide coupling29Solvent recycling
Amine synthesis19Catalyst recovery
Crystallization14Polymorph control

Data synthesized from and indicate that switching from batch to SMB chromatography reduces resolution costs by 42%.

Environmental Impact Metrics

  • PMI (Process Mass Intensity): 86 kg/kg (current process) vs. 52 kg/kg (optimized route)

  • E-factor: 34 (without solvent recovery) → 12 (with 80% solvent recycle)
    Patented solvent-free amidation in could further reduce E-factor to <5.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of neurotransmitter release . This can result in analgesic, anti-inflammatory, or neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Key Substituents Molecular Formula Notable Functional Groups
(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide Isopropyl, 3-methoxybenzyl, branched chain C₁₇H₂₇N₂O₂ Amide, methoxy, tertiary amine
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoylphenyl, tetrahydrofuran C₁₄H₁₉N₂O₅S Sulfonamide, lactone, linear chain
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, methylbenzamide C₁₁H₁₅NO₂ Hydroxyl, benzamide, tertiary alcohol
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-Methylsulfanylbenzyl, isopropyl C₁₆H₂₆N₂OS Thioether, branched chain

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxybenzyl group in the target compound donates electrons via resonance, contrasting with the 4-methylsulfanyl group in Parchem’s analogue (), which is a weaker electron donor. This affects reactivity in electrophilic substitution or metal-catalyzed reactions.

Physical Properties

Table 2: Melting Points and Solubility Trends
Compound (Reference) Melting Point (°C) Solubility Insights (Inferred)
Target Compound N/A Likely moderate solubility in polar solvents (methoxy enhances polarity)
5a (Butyramide) 180–182 Lower solubility in non-polar solvents due to sulfonamide group
5b (Pentanamide) 174–176 Slightly reduced mp vs. 5a (longer chain)
5c (Hexanamide) 142–143 Further mp reduction with chain elongation
N-(2-Hydroxy...benzamide Not reported High polarity due to hydroxyl and benzamide

Key Trends :

  • Chain Length and Melting Points : In , increasing acyl chain length (5a to 5c) correlates with decreasing melting points, attributed to reduced crystallinity. The target compound’s branched chain may elevate its melting point compared to linear analogues due to tighter packing.
  • Solubility: The 3-methoxy group in the target compound likely enhances solubility in methanol or DCM, similar to compounds in , which were purified using MeOH/DCM mixtures.

Reactivity and Functional Potential

  • Directing Group Utility : Unlike the hydroxyl-containing compound in , which acts as an N,O-bidentate directing group for C–H activation, the target compound’s methoxy group may serve as a weaker directing agent due to reduced coordination ability.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide, with the CAS number 3382-85-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

  • Molecular Formula : C16_{16}H26_{26}N2_2O2_2
  • Molecular Weight : 282.39 g/mol
  • Structure : The compound features an amino group, an isopropyl group, and a methoxy-benzyl moiety, which contribute to its biological activity.

Research indicates that this compound may interact with specific biological targets, including protein kinases and receptors involved in cellular signaling pathways. The compound's structure suggests it may act as an inhibitor or modulator of these targets, although detailed mechanistic studies are still required to elucidate its precise action.

In Vitro Studies

  • Cell Proliferation Assays :
    • In a study examining the effects on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 1 µM to 50 µM. The compound was found to induce apoptosis in treated cells, suggesting a potential role in cancer therapy .
  • Selectivity for CDK9 :
    • Comparative modeling studies have shown that this compound exhibits selectivity for cyclin-dependent kinase 9 (CDK9) over other kinases such as CDK2 and CDK7. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
Cell ProliferationInhibition of proliferation1 µM - 50 µM
Apoptosis InductionInduction in treated cellsNot specified
CDK9 SelectivityHigh selectivity over CDK2/7Not applicable

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study was conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations. The mechanism was linked to apoptosis induction, making it a candidate for further development as an anti-cancer agent .
  • Comparative Modeling for Drug Development :
    • Research involving comparative modeling has provided insights into the binding affinity and selectivity of this compound towards CDK9. This modeling has facilitated the identification of structural modifications that could enhance its pharmacological profile .

Q & A

Basic: What are the key considerations for synthesizing (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide with high enantiomeric purity?

Answer:
To achieve high enantiomeric purity, prioritize stereoselective synthesis methods. Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) to control the stereochemistry at the α-carbon. For example, coupling (S)-2-amino-3-methylbutyric acid derivatives with isopropyl and 3-methoxybenzyl groups under mild coupling conditions (e.g., HATU or DCC as coupling agents) can minimize racemization . Purification via chiral HPLC or crystallization with enantiomerically pure resolving agents ensures final purity. Monitor reaction progress using chiral stationary phase chromatography to verify stereochemical integrity .

Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy : Confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for methoxybenzyl and isopropyl group assignments) and detect impurities .
  • Mass spectrometry (HRMS or LC-MS) : Validate molecular weight and fragmentation patterns .
  • HPLC with UV/Chiral detection : Assess purity and enantiomeric excess (>98% for pharmacological studies) .
  • X-ray crystallography (if crystalline): Resolve absolute configuration .

Basic: How does the substitution pattern on the benzyl group influence the compound’s biological activity?

Answer:
The 3-methoxy group on the benzyl moiety enhances lipophilicity and may improve blood-brain barrier penetration for neurological targets. Substitutions like fluoro (electron-withdrawing) or methyl (electron-donating) alter receptor binding affinity. For example, 3-fluoro analogs show reduced metabolic stability compared to methoxy derivatives due to increased electronegativity, impacting pharmacokinetics . Structure-activity relationship (SAR) studies should systematically vary substituents and measure binding affinity (e.g., IC50_{50} in receptor assays) .

Advanced: What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Standardized assay protocols : Use identical cell lines (e.g., HEK293 expressing target receptors) and buffer conditions across labs .
  • Orthogonal assays : Validate activity via electrophysiology (patch-clamp) if initial data comes from fluorescence-based assays .
  • Metabolite profiling : Rule out interference from degradation products using LC-MS/MS .
  • Negative controls : Include enantiomers or structurally related inactive analogs to confirm target specificity .

Advanced: How can computational modeling predict the compound’s interactions with neurological targets?

Answer:

  • Molecular docking : Use tools like AutoDock Vina to model binding poses in dopamine or serotonin receptors. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the methoxybenzyl moiety .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over 100+ ns to assess stability of key interactions (e.g., π-π stacking with aromatic residues) .
  • Free energy calculations (MM/PBSA) : Quantify binding affinity differences between enantiomers or analogs . Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Advanced: What are the challenges in maintaining compound stability during long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the amide bond under humid conditions or oxidation of the methoxy group. Stabilize by storing in airtight containers under inert gas (argon) at -20°C .
  • Light sensitivity : Protect from UV exposure using amber glass vials.
  • Purity monitoring : Periodically re-analyze via HPLC to detect degradation (e.g., new peaks at 3–5 minutes retention time shifts) .
  • Lyophilization : For aqueous solutions, lyophilize to a powder to prevent hydrolysis .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy group to resist CYP450-mediated demethylation .
  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., α to the amide) to slow metabolism .
  • Prodrug strategies : Mask the amine with a Boc group, which is cleaved in vivo .
  • In vitro microsomal assays : Compare metabolic half-life (t1/2_{1/2}) of analogs in human liver microsomes to prioritize stable candidates .

Advanced: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Answer:

  • Solvent selection : Replace DMF (hard to remove) with THF or EtOAc for easier purification .
  • Catalyst loading : Optimize Pd/C or enzyme concentrations to maintain yield at scale .
  • Workflow efficiency : Use flow chemistry for continuous coupling and quenching steps.
  • Safety : Monitor exothermic reactions (e.g., Grignard additions) with temperature-controlled reactors .

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